Flibanserin N-Oxide
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Overview
Description
Flibanserin N-Oxide is a derivative of Flibanserin, a compound known for its use in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Flibanserin N-Oxide typically involves the oxidation of Flibanserin. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functional group. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Flibanserin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Flibanserin.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the N-oxide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Flibanserin.
Substitution: Modified this compound derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on serotonin receptors and potential as a research tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, possibly differing from Flibanserin due to the presence of the N-oxide group.
Industry: Potential use in the development of new pharmaceuticals or chemical products
Mechanism of Action
Flibanserin N-Oxide is believed to exert its effects through interactions with serotonin receptors, similar to Flibanserin. It may act as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to modulation of serotonin levels in the brain. This can result in increased levels of dopamine and norepinephrine, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Flibanserin: The parent compound, used for treating HSDD.
Bremelanotide: Another compound used for HSDD, but with a different mechanism of action.
Serotonin receptor modulators: Other compounds that modulate serotonin receptors, such as buspirone and vilazodone.
Uniqueness
Flibanserin N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Flibanserin. This modification can lead to differences in its therapeutic potential and side effect profile .
Properties
Molecular Formula |
C20H21F3N4O2 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
3-[2-[1-oxido-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-3-5-16(14-15)25-8-11-27(29,12-9-25)13-10-26-18-7-2-1-6-17(18)24-19(26)28/h1-7,14H,8-13H2,(H,24,28) |
InChI Key |
JNSALYCWTPWHNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1C2=CC=CC(=C2)C(F)(F)F)(CCN3C4=CC=CC=C4NC3=O)[O-] |
Origin of Product |
United States |
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